molecular formula C12H16BrNO2 B13086563 (R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

(R)-Ethyl 3-amino-4-(4-bromophenyl)butanoate

Cat. No.: B13086563
M. Wt: 286.16 g/mol
InChI Key: NZDDZMVKKCNJKE-LLVKDONJSA-N
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Description

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate is a chiral compound characterized by the presence of an amino group, a bromophenyl group, and an ethyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate typically involves the use of chiral starting materials and reagents to ensure the desired stereochemistry. One common method involves the use of chiral auxiliaries or catalysts to induce asymmetry during the formation of the carbon-nitrogen bond. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and temperatures ranging from -20°C to room temperature .

Industrial Production Methods

Industrial production of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, and various substituted derivatives of the original compound .

Scientific Research Applications

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ®-Ethyl 3-amino-4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and structure-activity relationships are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-Ethyl 3-amino-4-(4-bromophenyl)butanoate is unique due to its specific combination of functional groups and chiral center, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C12H16BrNO2

Molecular Weight

286.16 g/mol

IUPAC Name

ethyl (3R)-3-amino-4-(4-bromophenyl)butanoate

InChI

InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-11(14)7-9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3/t11-/m1/s1

InChI Key

NZDDZMVKKCNJKE-LLVKDONJSA-N

Isomeric SMILES

CCOC(=O)C[C@@H](CC1=CC=C(C=C1)Br)N

Canonical SMILES

CCOC(=O)CC(CC1=CC=C(C=C1)Br)N

Origin of Product

United States

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